molecular formula C12H20O2 B156606 Ethyl cyclooctylideneacetate CAS No. 1903-24-8

Ethyl cyclooctylideneacetate

Cat. No.: B156606
CAS No.: 1903-24-8
M. Wt: 196.29 g/mol
InChI Key: FMPNNLCEQAFVEF-UHFFFAOYSA-N
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Description

Ethyl cyclooctylideneacetate, also known as acetic acid, cyclooctylidene-, ethyl ester, is an organic compound with the molecular formula C₁₂H₂₀O₂. It is a colorless liquid with a characteristic ester odor. This compound is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

Ethyl cyclooctylideneacetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclooctylideneacetate can be synthesized through the esterification of cyclooctylideneacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclooctylideneacetic acid and ethanol are combined with an acid catalyst. The mixture is heated to promote esterification, and the resulting product is purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl cyclooctylideneacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclooctylideneacetic acid and ethanol.

    Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Cyclooctylideneacetic acid and ethanol.

    Reduction: Cyclooctylideneethanol.

    Transesterification: New ester with a different alkyl group.

Mechanism of Action

Ethyl cyclooctylideneacetate can be compared with other similar esters, such as ethyl cyclohexylideneacetate and ethyl cyclopentylideneacetate. These compounds share similar structural features but differ in the size and shape of the cycloalkyl group. The unique properties of this compound, such as its larger cyclooctyl ring, may influence its reactivity and interactions in chemical and biological systems.

Comparison with Similar Compounds

  • Ethyl cyclohexylideneacetate
  • Ethyl cyclopentylideneacetate
  • Ethyl cycloheptylideneacetate

Properties

IUPAC Name

ethyl 2-cyclooctylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNNLCEQAFVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554046
Record name Ethyl cyclooctylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-24-8
Record name Ethyl 2-cyclooctylideneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1903-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclooctylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 60% sodium hydride/mineral oil (969 mg) in tetrahydrofuran (50 mL) was added ethyl diethylphosphonoacetate (5.48 mL) dropwise under ice cooling. After stirring the solution under ice cooling for 30 minutes, a solution of cyclooctanone (2.52 g) in tetrahydrofuran (70 mL) was added dropwise to the solution under ice cooling. The resulting solution was stirred under ice cooling for 2 hours and at room temperature for 40 hours. Water and 3N hydrochloric acid were then added to the solution, and the mixture was extracted with diethyl ether. The organic layer was washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=9:1) to give the title compound (1.96 g)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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